molecular formula C22H17ClN4O3 B2906258 N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105200-98-3

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2906258
CAS No.: 1105200-98-3
M. Wt: 420.85
InChI Key: YWRGYSXSBPXCIX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring a 2-chloro-4-methylphenyl group attached to the nitrogen of the acetamide backbone. The molecule also incorporates a pyridinone ring substituted at the 3-position with a 3-phenyl-1,2,4-oxadiazole moiety. The chlorine and methyl substituents on the phenyl ring may enhance lipophilicity and metabolic stability, while the oxadiazole-pyridinone scaffold could contribute to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-9-10-18(17(23)12-14)24-19(28)13-27-11-5-8-16(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRGYSXSBPXCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine Derivative Synthesis: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyridine derivatives with the chloro-methylphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of quinones or N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under heating conditions.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

Medicinally, N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridine rings could play crucial roles in binding to these targets, while the chloro-methylphenyl group might influence the compound’s pharmacokinetics and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives from recent literature.

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()

  • Structural Differences: The phenyl ring substituent is 3-chloro-4-methoxy (vs. 2-chloro-4-methyl in the target compound). The oxadiazole is substituted with a 4-chlorophenyl group (vs. 3-phenyl in the target). Additional methyl groups at the 4- and 6-positions of the pyridinone ring.
  • The 4-chlorophenyl substitution on the oxadiazole may enhance steric bulk, affecting binding pocket interactions. Methyl groups on the pyridinone could improve metabolic stability but reduce conformational flexibility .

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

  • Structural Differences: Replaces the pyridinone core with a pyrazole ring containing an amino and methylsulfanyl group. The oxadiazole is substituted with a 4-methoxyphenyl group. The acetamide is linked to a 2-chlorobenzyl group instead of a 2-chloro-4-methylphenyl.
  • Implications: The pyrazole ring introduces additional hydrogen-bonding sites (amino group) and a thioether (methylsulfanyl), which may influence redox properties. The benzyl group’s chlorine at the 2-position (vs. 4-methyl in the target) could alter steric and electronic effects .

N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Differences: Replaces the oxadiazole-pyridinone system with a 1,2,4-triazole ring substituted with ethyl and pyridinyl groups. Includes a sulfanyl (thioether) linker instead of an oxygen-based bridge.
  • Implications :
    • The triazole ring may offer different electronic properties and metal-binding capabilities compared to oxadiazole.
    • The ethyl group introduces hydrophobicity, while the pyridinyl substituent could enhance π-stacking interactions .

Tabular Comparison of Key Properties

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Target Compound C₃₀H₂₄ClN₃O₃* ~533.99 2-chloro-4-methylphenyl, 3-phenyl-1,2,4-oxadiazole, pyridinone
C₂₅H₂₁Cl₂N₃O₄ 522.36 3-chloro-4-methoxyphenyl, 4-chlorophenyl-oxadiazole, 4,6-dimethylpyridinone
C₂₃H₂₁ClN₆O₃S 504.97 2-chlorobenzyl, 4-methoxyphenyl-oxadiazole, pyrazole with amino/methylsulfanyl
C₂₁H₂₁ClN₆OS 448.95 4-chloro-2-methylphenyl, ethyl-triazole, pyridinyl-sulfanyl

Discussion of Structural and Functional Trends

  • Heterocyclic Core Modifications :
    • Oxadiazoles (target, –2) are electron-deficient and rigid, favoring interactions with aromatic residues in enzymes. Triazoles () offer greater hydrogen-bonding versatility.
  • Substituent Effects :
    • Chlorine atoms enhance lipophilicity and resistance to oxidative metabolism. Methoxy groups (–2) increase polarity but may reduce membrane permeability.
    • Methyl and ethyl groups () improve metabolic stability but may limit binding pocket compatibility.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a chlorinated aromatic ring and an oxadiazole moiety, which have been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Chemical Structure

Biological Activity Overview

Research indicates that compounds containing an oxadiazole unit exhibit a wide range of biological activities, including anticancer and enzyme inhibition properties. Specifically, derivatives of 1,2,4-oxadiazole have shown promise in drug discovery due to their ability to selectively inhibit certain enzymes that are crucial in cancer progression.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
16a SK-MEL-20.65Cell cycle arrest at G0-G1 phase
16b PANC-12.41Induction of apoptosis
17a MCF-70.65Disruption of DNA duplication machinery
17b HeLa2.41Apoptotic pathways activation

These findings suggest that structural modifications in the oxadiazole derivatives can enhance their anticancer activity, making them viable candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer metabolism. Notably, the inhibition of carbonic anhydrase (CA) has been a focal point:

Enzyme TypeInhibition Potency (IC50)
hCA IX89 pM
hCA II0.75 nM

Such selectivity indicates that the compound could serve as a lead for developing new CA inhibitors with potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Case Study on SK-MEL-2 Cells : A derivative similar to our compound was tested against SK-MEL-2 melanoma cells and showed significant cytotoxicity with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that these compounds induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism involving cell growth inhibition .
  • PANC-1 Pancreatic Cancer Study : The same derivative exhibited an IC50 value of 2.41 µM against PANC-1 cells. This study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

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